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Compound of Interest

Compound Name: 2-Isobutyrylcyclohexanone

Cat. No.: B1365007

CAS Number: 39207-65-3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a 3-
diketone of significant interest in synthetic and medicinal chemistry. This document details its
physicochemical properties, synthesis, spectroscopic characterization, and potential
applications in drug discovery and development, with a focus on its role as a versatile chemical
intermediate.

Chemical and Physical Properties

2-Isobutyrylcyclohexanone, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a
cyclic B-diketone.[1][2][3][4][5] Its structure features a cyclohexanone ring substituted at the a-
position with an isobutyryl group. This bifunctional nature imparts unique chemical reactivity
and makes it a valuable building block in organic synthesis. The compound exists as a liquid at
room temperature.[1][5]
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Property Value Reference(s)
CAS Number 39207-65-3 [LI[21031[41[5]
Molecular Formula C10H1602 [1112][3][5]
Molecular Weight 168.23 g/mol [1112]131[5]
Colorless to light orange/yellow
Appearance o [6]
clear liquid
Density 1.0076 g/mL at 25 °C [1]
Refractive Index (n20/D) 1.5006 [1]
_ 104.4 °C (219.9 °F) - closed
Flash Point [1]
cup
Purity Typically =95-97% [2][6]
Synthesis

The synthesis of 2-Isobutyrylcyclohexanone is typically achieved through the acylation of
cyclohexanone. This reaction involves the formation of a cyclohexanone enolate, which then
acts as a nucleophile, attacking an isobutyryl electrophile.

Experimental Protocol: Acylation of Cyclohexanone
Enolate

This protocol describes a general method for the C-acylation of a ketone enolate, which can be
adapted for the synthesis of 2-lsobutyrylcyclohexanone. The reaction proceeds in two main
steps: the formation of the enolate and the subsequent acylation.

Materials:
e Cyclohexanone
» Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

» Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
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Isobutyryl chloride (or another suitable isobutyrylating agent)

Quenching solution (e.g., saturated aqueous ammonium chloride)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:

e Enolate Formation:

[¢]

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
nitrogen inlet, and a dropping funnel, dissolve diisopropylamine in anhydrous THF.

o Cool the solution to -78 °C in a dry ice/acetone bath.
o Slowly add an equimolar amount of n-butyllithium to generate LDA in situ.

o To this LDA solution, add a solution of cyclohexanone in anhydrous THF dropwise via the
dropping funnel, maintaining the temperature at -78 °C.

o Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes)
to ensure complete enolate formation.

e Acylation:

o To the freshly prepared lithium enolate solution, add a solution of isobutyryl chloride in
anhydrous THF dropwise, again maintaining the temperature at -78 °C.

o Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Once the reaction is complete, quench the reaction by the slow addition of a saturated
agueous solution of ammonium chloride.

e Work-up and Purification:
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o Allow the reaction mixture to warm to room temperature.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic
solvent (e.g., diethyl ether or ethyl acetate).

o Combine the organic layers and wash them successively with water and brine.
o Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or Naz2S0a).

o Filter off the drying agent and concentrate the organic phase under reduced pressure to
obtain the crude product.

o Purify the crude 2-Isobutyrylcyclohexanone by vacuum distillation or column
chromatography on silica gel.

Enolate Formation Acylation Work-up & Purification
Quench, Extract,
LDA, THF, -78°C ».| Cyclohexanone Isobutyryl Chloride, -78°C Crude Purify Pure

Cyclohexanone - Enolate 2-Isobutyrylcyclohexanone 2-Isobutyrylcyclohexanone

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Isobutyrylcyclohexanone.

Keto-Enol Tautomerism

A key characteristic of -diketones is their existence in a tautomeric equilibrium between the
diketo form and one or more enol forms. This equilibrium is influenced by factors such as the
solvent, temperature, and the nature of the substituents. The enol form is often stabilized by
intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This tautomerism is
crucial for the reactivity of 2-Isobutyrylcyclohexanone, as the enol form can act as a
nucleophile in various reactions. The presence and ratio of these tautomers can be readily
studied using NMR spectroscopy.

Caption: Keto-enol tautomerism of 2-Isobutyrylcyclohexanone.
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Spectroscopic Characterization

The structure of 2-Isobutyrylcyclohexanone can be confirmed using various spectroscopic
techniques. The following are expected spectral features based on its structure and the
analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex due to the presence of
multiple aliphatic protons and the keto-enol tautomerism. In the diketo form, one would
expect signals for the methine proton of the isobutyryl group, the methyl protons of the
isobutyryl group, and the methylene protons of the cyclohexanone ring. In the enol form, the
enolic proton would give a characteristic downfield signal, and the signals for the other
protons would be shifted compared to the diketo form. The integration of the signals
corresponding to each tautomer can be used to determine the equilibrium ratio.

e 13C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl
carbons in the diketo form. In the enol form, the carbonyl signals will be replaced by signals
for the enolic carbons (C=C-OH). The spectrum will also contain signals for the methine and
methyl carbons of the isobutyryl group and the methylene carbons of the cyclohexanone
ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Isobutyrylcyclohexanone will exhibit characteristic absorption bands for
its functional groups. A strong, sharp absorption band is expected in the region of 1685-1725
cm~1 corresponding to the C=0 stretching vibrations of the ketone groups. In the presence of
the enol tautomer, a broad absorption band may be observed in the region of 2500-3300 cm~1
due to the O-H stretching of the enol, and the C=0 stretching frequency may be lowered due to
conjugation and hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of 2-Isobutyrylcyclohexanone will show a molecular ion peak (M*) at m/z
= 168. Common fragmentation patterns for ketones include a-cleavage and McLafferty
rearrangement. Expected fragments would correspond to the loss of the isobutyryl group or
parts of the cyclohexanone ring.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Development and Medicinal
Chemistry

B-Diketones, such as 2-Isobutyrylcyclohexanone, are valuable intermediates in the synthesis
of a wide range of heterocyclic compounds that are of interest in medicinal chemistry. The two
carbonyl groups provide reactive sites for condensation reactions with various dinucleophiles to
form heterocycles like pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are
present in many approved drugs.

Furthermore, B-diketones are excellent chelating agents for a variety of metal ions. Metal
complexes of B-diketones have been investigated for their potential therapeutic applications,
including as anticancer and antimicrobial agents. The isobutyryl group and the cyclohexyl ring
of 2-Isobutyrylcyclohexanone can be further functionalized to modulate the biological activity
and pharmacokinetic properties of its derivatives and metal complexes.

2-Isobutyrylcyclohexanone

Synthesis of
Heterocycles

Pyrazoles,
Isoxazoles,
Pyrimidines

Bioactive Metal
Complexes

Potential Drug
Candidates

Click to download full resolution via product page

Caption: Potential applications in medicinal chemistry.

Safety and Handling
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2-Isobutyrylcyclohexanone is classified as harmful if swallowed and causes serious eye
irritation.[1] It is a combustible liquid.[1] Appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer
to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on 2-
Isobutyrylcyclohexanone. Further research into its specific biological activities and
applications in drug discovery is warranted to fully explore the potential of this versatile
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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